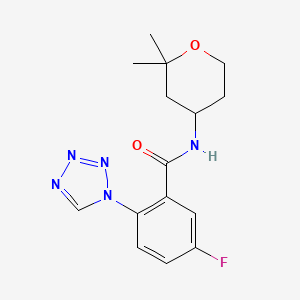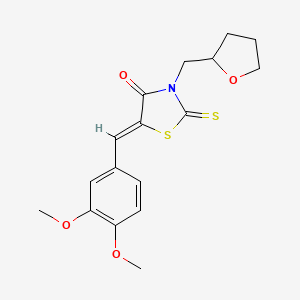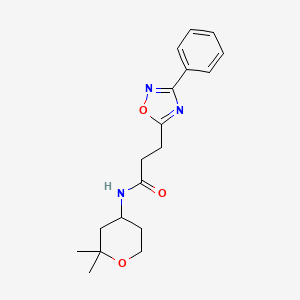
C15H18FN5O2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C15H18FN5O2 N-(4-fluorophenyl)-N’-(2-hydroxyethyl)-N’'-methylguanidine . This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N’-(2-hydroxyethyl)-N’'-methylguanidine typically involves the following steps:
Starting Materials: The synthesis begins with , , and .
Reaction Conditions:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(4-fluorophenyl)-N’-(2-hydroxyethyl)-N’'-methylguanidine: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of .
科学的研究の応用
N-(4-fluorophenyl)-N’-(2-hydroxyethyl)-N’'-methylguanidine: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which N-(4-fluorophenyl)-N’-(2-hydroxyethyl)-N’'-methylguanidine exerts its effects involves:
Molecular Targets: The compound primarily targets enzymes and receptors in biological systems.
Pathways Involved: It modulates signaling pathways by inhibiting specific enzymes or binding to receptor sites, thereby altering cellular responses.
類似化合物との比較
N-(4-fluorophenyl)-N’-(2-hydroxyethyl)-N’'-methylguanidine: can be compared with similar compounds such as:
N-(4-chlorophenyl)-N’-(2-hydroxyethyl)-N’'-methylguanidine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
N-(4-bromophenyl)-N’-(2-hydroxyethyl)-N’'-methylguanidine: Bromine substitution results in distinct chemical properties and applications.
N-(4-methylphenyl)-N’-(2-hydroxyethyl)-N’'-methylguanidine: The methyl group affects the compound’s hydrophobicity and interaction with biological targets.
The uniqueness of N-(4-fluorophenyl)-N’-(2-hydroxyethyl)-N’'-methylguanidine lies in its specific fluorine substitution, which imparts unique chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C15H18FN5O2 |
|---|---|
分子量 |
319.33 g/mol |
IUPAC名 |
N-(2,2-dimethyloxan-4-yl)-5-fluoro-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H18FN5O2/c1-15(2)8-11(5-6-23-15)18-14(22)12-7-10(16)3-4-13(12)21-9-17-19-20-21/h3-4,7,9,11H,5-6,8H2,1-2H3,(H,18,22) |
InChIキー |
ZTCJAKMKJAKAHJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CCO1)NC(=O)C2=C(C=CC(=C2)F)N3C=NN=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(Z)-1H-indol-3-ylmethylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12165339.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide](/img/structure/B12165340.png)
![methyl 2-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate](/img/structure/B12165345.png)
![(2-{(E)-[2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12165359.png)
![(2E)-6-benzyl-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12165365.png)

![Tert-butyl [2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate](/img/structure/B12165391.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide](/img/structure/B12165401.png)



![N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide](/img/structure/B12165423.png)
![7,7-Dimethyl-1-{[(2-naphthylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one](/img/structure/B12165425.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(Z)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12165433.png)
